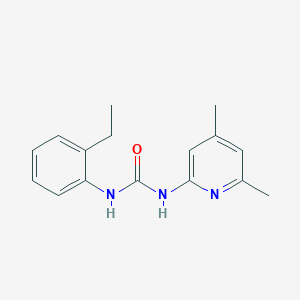
1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(Pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the α2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release. By blocking this receptor, 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide may have a modulatory effect on these processes.
Biochemical and Physiological Effects:
Studies have shown that 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has various biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance cognitive function. It has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the α2-adrenergic receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for the α2-adrenergic receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-3-carbaldehyde and pyrimidine-4-carbaldehyde. The reaction is catalyzed by triethylamine and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
1'-(pyridin-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on the central nervous system, particularly in the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-N-(pyrimidin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c29-22(25-14-20-5-9-24-17-26-20)19-4-2-10-28(16-19)21-6-11-27(12-7-21)15-18-3-1-8-23-13-18/h1,3,5,8-9,13,17,19,21H,2,4,6-7,10-12,14-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGMVUUWQWOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)

![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![N~1~-(1-ethyl-5-oxopyrrolidin-3-yl)-N~2~-[(4-fluoro-2-methylphenyl)sulfonyl]glycinamide](/img/structure/B5313613.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
![6-[2-(5-chloro-2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5313623.png)